molecular formula C15H24N2 B12311555 rac-(2R,3S)-1-benzyl-2,5,5-trimethylpiperidin-3-amine, trans

rac-(2R,3S)-1-benzyl-2,5,5-trimethylpiperidin-3-amine, trans

Cat. No.: B12311555
M. Wt: 232.36 g/mol
InChI Key: CIORMUPKAICPAC-UHFFFAOYSA-N
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Description

rac-(2R,3S)-1-benzyl-2,5,5-trimethylpiperidin-3-amine, trans is a chiral compound with significant interest in various fields of chemistry and pharmacology. This compound is characterized by its unique structural features, including a piperidine ring substituted with benzyl, trimethyl, and amine groups. The compound exists as a racemic mixture, meaning it contains equal amounts of two enantiomers, which are mirror images of each other.

Preparation Methods

The synthesis of rac-(2R,3S)-1-benzyl-2,5,5-trimethylpiperidin-3-amine, trans can be achieved through several synthetic routes. One common method involves the reaction of 1-benzyl-2,5,5-trimethylpiperidin-3-one with an appropriate amine source under reductive amination conditions. This reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon. The reaction conditions, including temperature and solvent, can be optimized to achieve high yields and selectivity.

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with considerations for cost-effectiveness, safety, and environmental impact. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

rac-(2R,3S)-1-benzyl-2,5,5-trimethylpiperidin-3-amine, trans undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, converting ketones or aldehydes to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or amine groups, using reagents such as alkyl halides or acyl chlorides, resulting in the formation of new carbon-nitrogen or carbon-carbon bonds.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the piperidine ring may yield piperidinones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

rac-(2R,3S)-1-benzyl-2,5,5-trimethylpiperidin-3-amine, trans has diverse applications in scientific research:

    Chemistry: The compound serves as a valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It is used in studies investigating the structure-activity relationships of piperidine derivatives, contributing to the development of new bioactive compounds.

    Medicine: The compound’s pharmacological properties are explored for potential therapeutic applications, such as analgesics, anti-inflammatory agents, and central nervous system modulators.

    Industry: It finds use in the production of specialty chemicals and materials, where its unique structural features impart desirable properties.

Mechanism of Action

The mechanism of action of rac-(2R,3S)-1-benzyl-2,5,5-trimethylpiperidin-3-amine, trans involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s amine group can form hydrogen bonds or electrostatic interactions with target proteins, modulating their activity. Additionally, the benzyl and trimethyl groups contribute to the compound’s binding affinity and selectivity, influencing its overall pharmacological profile.

Comparison with Similar Compounds

rac-(2R,3S)-1-benzyl-2,5,5-trimethylpiperidin-3-amine, trans can be compared with other piperidine derivatives, such as:

    1-benzyl-2,5-dimethylpiperidin-3-amine: Lacks one methyl group compared to the target compound, resulting in different steric and electronic properties.

    1-benzyl-2,5,5-trimethylpiperidin-3-ol: Contains a hydroxyl group instead of an amine, leading to distinct reactivity and biological activity.

    1-benzyl-2,5,5-trimethylpiperidin-3-one: Features a ketone group, which can undergo different chemical transformations compared to the amine.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both benzyl and trimethyl groups, which confer unique chemical and biological properties.

Properties

Molecular Formula

C15H24N2

Molecular Weight

232.36 g/mol

IUPAC Name

1-benzyl-2,5,5-trimethylpiperidin-3-amine

InChI

InChI=1S/C15H24N2/c1-12-14(16)9-15(2,3)11-17(12)10-13-7-5-4-6-8-13/h4-8,12,14H,9-11,16H2,1-3H3

InChI Key

CIORMUPKAICPAC-UHFFFAOYSA-N

Canonical SMILES

CC1C(CC(CN1CC2=CC=CC=C2)(C)C)N

Origin of Product

United States

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